molecular formula C15H17ClO2 B3505724 (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE

Cat. No.: B3505724
M. Wt: 264.74 g/mol
InChI Key: KUAPPNHKMNFXEG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE is an organic compound characterized by the presence of a chlorophenyl group, a hydroxycyclohexyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE typically involves the condensation of 4-chlorobenzaldehyde with 1-hydroxycyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of (E)-3-(4-CHLOROPHENYL)-1-(1-OXOCYCLOHEXYL)-2-PROPEN-1-ONE.

    Reduction: Formation of (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPAN-1-OL.

    Substitution: Formation of (E)-3-(4-METHOXYPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE.

Scientific Research Applications

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to its interaction with signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-BROMOPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
  • (E)-3-(4-FLUOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
  • (E)-3-(4-METHOXYPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The hydroxycyclohexyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO2/c16-13-7-4-12(5-8-13)6-9-14(17)15(18)10-2-1-3-11-15/h4-9,18H,1-3,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAPPNHKMNFXEG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)C=CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C(=O)/C=C/C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
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(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
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(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
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(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
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(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE
Reactant of Route 6
(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXYCYCLOHEXYL)-2-PROPEN-1-ONE

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